Urinary Metabolite Profile: Minor N1-Glucoside vs. Major N4-Acetyl Conjugate
In healthy human volunteers, the N1-glucosylation pathway yields only trace amounts of SMX-N1-Glc, whereas the N4-acetylation pathway produces the predominant urinary metabolite at 43.5 ± 5.6% of the administered dose [1]. The parent drug accounts for 14.4 ± 3.4%, and the N1-glucuronide for 9.8 ± 2.6% [1]. The N1-glucoside is explicitly characterized as a 'minor urinary metabolite' [2], making its specific detection and quantification essential for complete mass balance and impurity profiling.
| Evidence Dimension | Urinary excretion proportion (% of dose) |
|---|---|
| Target Compound Data | Trace / minor (exact % not quantified in literature) |
| Comparator Or Baseline | N4-acetyl-sulfamethoxazole: 43.5 ± 5.6%; Parent SMX: 14.4 ± 3.4%; N1-glucuronide: 9.8 ± 2.6% |
| Quantified Difference | N4-acetyl-SMX is the dominant metabolite; N1-glucoside is a minor component |
| Conditions | Healthy human volunteers, single oral dose, urine collected over 24-48 h |
Why This Matters
For pharmacopoeial impurity methods, the N1-glucoside must be separately identified and quantified to avoid co-elution with major metabolites.
- [1] Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers. Clinical Drug Investigation, 1995, 9(Suppl 1), 1-8. View Source
- [2] N1-Glucosides as urinary metabolites of sulphadimidine, sulphamerazine and sulphamethoxazole. European Journal of Drug Metabolism and Pharmacokinetics, 1988, 13(3), 177-183. View Source
